(5E)-5-{3-bromo-4-[(4-bromobenzyl)oxy]benzylidene}imidazolidine-2,4-dione
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Overview
Description
(5E)-5-({3-BROMO-4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine atoms and an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-BROMO-4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, including the bromination of phenyl rings and the formation of the imidazolidine-2,4-dione core. Common reagents used in these reactions include bromine, methoxybenzene, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({3-BROMO-4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenyl derivatives, while reduction can produce de-brominated or partially reduced compounds.
Scientific Research Applications
(5E)-5-({3-BROMO-4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5E)-5-({3-BROMO-4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The bromine atoms and imidazolidine-2,4-dione core play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Uniqueness
(5E)-5-({3-BROMO-4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is unique due to its specific structure, which includes both bromine atoms and an imidazolidine-2,4-dione core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H12Br2N2O3 |
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Molecular Weight |
452.1 g/mol |
IUPAC Name |
(5E)-5-[[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H12Br2N2O3/c18-12-4-1-10(2-5-12)9-24-15-6-3-11(7-13(15)19)8-14-16(22)21-17(23)20-14/h1-8H,9H2,(H2,20,21,22,23)/b14-8+ |
InChI Key |
JRUIGGNTQZDKGW-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)N3)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N3)Br)Br |
Origin of Product |
United States |
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